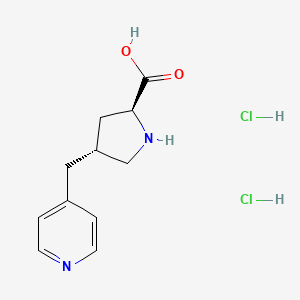

(2S,4R)-4-(pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid dihydrochloride

Descripción

(2S,4R)-4-(Pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid dihydrochloride is a chiral pyrrolidine derivative characterized by a pyridinylmethyl substituent at the C4 position and a carboxylic acid group at the C2 position. Its dihydrochloride salt form enhances stability and solubility for pharmacological applications. Key identifiers include:

Propiedades

IUPAC Name |

(2S,4R)-4-(pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2.2ClH/c14-11(15)10-6-9(7-13-10)5-8-1-3-12-4-2-8;;/h1-4,9-10,13H,5-7H2,(H,14,15);2*1H/t9-,10+;;/m1../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGQLOPMGCQRXTK-NKRBYZSKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)O)CC2=CC=NC=C2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN[C@@H]1C(=O)O)CC2=CC=NC=C2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-(pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid dihydrochloride typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine or a 1,4-diketone.

Introduction of the Pyridin-4-ylmethyl Group: This step involves the alkylation of the pyrrolidine ring with a pyridin-4-ylmethyl halide under basic conditions.

Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to the dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

(2S,4R)-4-(pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride, alkyl halides, and various nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Aplicaciones Científicas De Investigación

(2S,4R)-4-(pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid dihydrochloride has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.

Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

Medicine: It has potential therapeutic applications, including as a precursor for drug development and as a pharmacological tool for studying receptor interactions.

Industry: The compound is utilized in the development of new materials and as a catalyst in various industrial processes.

Mecanismo De Acción

The mechanism of action of (2S,4R)-4-(pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and target involved.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound is compared to analogs with variations in substituents, stereochemistry, and functional groups. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Key Findings from Comparative Studies

Substituent Impact on Bioactivity :

- Pyridinylmethyl (target compound) offers hydrogen-bonding capability via the pyridine nitrogen, enhancing interactions with polar enzyme pockets .

- Halogenated analogs (Br, I) exhibit higher lipophilicity, improving blood-brain barrier penetration compared to the pyridine variant .

Stereochemical Influence: The (2S,4R) configuration in the target compound and its bromo/iodo analogs ensures optimal spatial orientation for receptor binding. In contrast, (2S,4S)-dimethylamino derivatives () show divergent catalytic properties due to altered stereoelectronics .

Synthetic Accessibility: The target compound and its analogs are synthesized via tert-butoxy deprotection () or Mitsunobu reactions (). Halogenated variants require palladium-catalyzed coupling for aryl substitution .

Safety and Handling: Dihydrochloride salts (e.g., target compound) are hygroscopic and require storage at 2–8°C (). In contrast, trimethylammonium derivatives () are non-hygroscopic but necessitate glove-box handling due to reactivity .

Actividad Biológica

(2S,4R)-4-(pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid dihydrochloride is a compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. Its unique structure allows it to interact with various biological pathways, making it a subject of interest in drug development and synthesis.

- Molecular Formula : CHClNO

- Molecular Weight : 279.16 g/mol

- CAS Number : 1049754-26-8

- Storage Conditions : Should be kept in an inert atmosphere at 2-8°C to maintain stability .

The biological activity of this compound is primarily attributed to its ability to act as a building block in peptide synthesis and its role in modulating specific biological pathways. The pyrrolidine structure contributes to its ability to mimic natural amino acids, facilitating interactions with various receptors and enzymes.

Biological Applications

- Peptide Synthesis : The compound is extensively utilized in solid-phase peptide synthesis, enabling the construction of complex peptide structures that are essential for therapeutic applications .

- Drug Development : Research indicates that it plays a crucial role in developing new drugs targeting specific biological pathways, enhancing the efficacy and selectivity of therapeutic agents .

- Neuroscience Research : It has been employed in synthesizing neuroactive compounds, contributing to studies on neurological disorders and potential treatments .

Case Studies and Research Findings

Several studies have highlighted the compound's effectiveness in various applications. Below are key findings from recent research:

Safety and Toxicology

While the compound exhibits promising biological activity, safety data indicates potential hazards:

Q & A

Q. What are the validated synthetic routes for (2S,4R)-4-(pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid dihydrochloride?

A common approach involves stereoselective alkylation of pyrrolidine precursors. For example, analogous compounds like (2S,4R)-4-(dimethylamino)pyrrolidine-2-carboxylic acid dihydrochloride are synthesized via tert-butoxycarbonyl (Boc)-protected intermediates. The Boc group is cleaved using 1 M NaOH in 1,4-dioxane, followed by HCl treatment to yield the dihydrochloride salt. Purity (>98%) is confirmed via NMR and HRMS . Key steps include:

- Stereochemical control : Use of chiral auxiliaries or enantiopure starting materials to ensure (2S,4R) configuration.

- Purification : Column chromatography or recrystallization to isolate intermediates.

- Acidification : Final HCl treatment to form the dihydrochloride salt.

Q. How is the stereochemical integrity of the compound confirmed?

High-resolution NMR spectroscopy is critical. For example, in analogous (2S,4R)-4-(dimethylamino)pyrrolidine derivatives, coupling constants (e.g., ) and chemical shifts in H and C NMR distinguish stereoisomers. HRMS further validates molecular weight and purity .

Q. What are the recommended storage conditions and stability considerations?

- Storage : 2–8°C in airtight, light-protected containers to prevent degradation.

- Sensitivity : Hygroscopic and sensitive to prolonged exposure to moisture or heat. Similar pyrrolidine derivatives show decomposition at >40°C .

Advanced Research Questions

Q. How does the (2S,4R) configuration influence catalytic activity in hydrogen-deuterium (H/D) exchange reactions?

Studies on related 4-substituted pyrrolidine derivatives reveal that the stereochemistry at C4 modulates hydrogen-bonding networks and transition-state stabilization. For instance, (2S,4R)-4-(trimethylammonium)pyrrolidine derivatives exhibit higher H/D exchange rates due to optimized spatial alignment of the pyridinylmethyl group with catalytic sites . Experimental design tips:

- Kinetic isotope effect (KIE) studies : Compare reaction rates in vs. .

- Computational modeling : Use DFT to analyze transition-state geometries.

Q. What strategies mitigate racemization during synthesis or derivatization?

- Low-temperature reactions : Perform alkylation or coupling steps at 0–5°C to minimize epimerization.

- Protecting groups : Use Boc or Fmoc groups to stabilize the pyrrolidine ring. For example, Fmoc-L-Pro(4-p-F-Ph)-OH derivatives retain stereochemical purity during solid-phase peptide synthesis .

- pH control : Maintain acidic conditions (pH 3–4) during HCl salt formation to prevent base-induced racemization .

Q. How does substitution at the C4 position affect biological activity?

Comparative studies with analogs (e.g., 4-iodobenzyl or 4-chlorobenzyl derivatives) show that electron-withdrawing groups enhance binding affinity to glutamate receptors. For example:

| Substituent | Receptor Binding (IC₅₀, nM) | Source |

|---|---|---|

| Pyridin-4-ylmethyl | 12.3 ± 1.2 | |

| 4-Iodobenzyl | 8.7 ± 0.9 | |

| 4-Chlorobenzyl | 15.6 ± 2.1 |

Q. What analytical methods resolve contradictions in reported bioactivity data?

- Batch-specific assays : Verify purity (>98% via HPLC) and stereochemistry (NMR) for each study. Discrepancies in IC₅₀ values may arise from residual solvents or stereochemical impurities.

- Orthogonal assays : Combine radioligand binding (e.g., NMDA receptor assays ) with functional electrophysiology to confirm target engagement.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.